molecular formula C51H67N9O14S B237903 (3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoi CAS No. 131167-65-2

(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoi

Cat. No.: B237903
CAS No.: 131167-65-2
M. Wt: 1062.2 g/mol
InChI Key: VNNMDTHCFFZSSJ-HWQWZYBXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

PBC-264 is synthesized using a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of PBC-264 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The process includes the use of automated peptide synthesizers, which can accurately control the addition of amino acids and the formation of peptide bonds .

Chemical Reactions Analysis

Types of Reactions

PBC-264 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PBC-264 has a wide range of scientific research applications, including:

Mechanism of Action

PBC-264 exerts its effects by selectively binding to CCK-B receptors. This binding activates the receptor, leading to the modulation of intracellular signaling pathways. The primary molecular targets include G-protein-coupled receptors (GPCRs) that mediate the effects of cholecystokinin. The activation of these receptors can influence various physiological processes, including pain perception, anxiety, and gastrointestinal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PBC-264

PBC-264 is unique due to its high potency and selectivity for CCK-B receptors. Unlike other CCK agonists, PBC-264 is resistant to peptidase degradation, making it a valuable tool for in vivo studies. Its ability to selectively target CCK-B receptors with minimal off-target effects enhances its utility in pharmacological research .

Properties

CAS No.

131167-65-2

Molecular Formula

C51H67N9O14S

Molecular Weight

1062.2 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C51H67N9O14S/c1-5-8-18-37(52-4)46(65)57-41(28-45(63)64)47(66)56-39(25-31-15-11-10-12-16-31)49(68)60-50(69)40(27-33-29-53-36-19-14-13-17-35(33)36)58-51(70)42(61)30-54-43(20-9-6-2)59-48(67)38(55-44(62)7-3)26-32-21-23-34(24-22-32)74-75(71,72)73/h10-17,19,21-24,29,37-41,43,52-54H,5-9,18,20,25-28,30H2,1-4H3,(H,55,62)(H,56,66)(H,57,65)(H,58,70)(H,59,67)(H,63,64)(H,60,68,69)(H,71,72,73)/t37-,38-,39-,40-,41-,43-/m0/s1

InChI Key

VNNMDTHCFFZSSJ-HWQWZYBXSA-N

SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CN[C@H](CCCC)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC

Synonyms

N-[(1S)-1-[[N-(Propionyl)-O-sulfo-L-Tyr-]amino]pentyl]-3-oxo-βAla-L-Trp-N-methyl-L-Nle-L-Asp-L-Phe-NH2

Origin of Product

United States

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